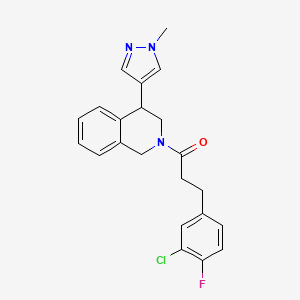

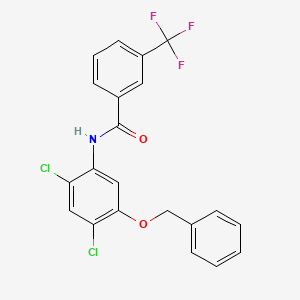

![molecular formula C19H27N3O B2411002 N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1448060-69-2](/img/structure/B2411002.png)

N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as a selective antagonist of the cannabinoid receptor 1 (CB1), which is involved in various physiological processes such as appetite regulation, pain perception, and mood control.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Compounds with similar structures to N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, enaminones have been used to create substituted pyrazoles with notable antitumor and antimicrobial activities (S. Riyadh, 2011). These synthetic routes emphasize the versatility and potential of this compound derivatives in contributing to the development of new pharmacologically active compounds.

Potential Medical Applications

The synthesis of N-substituted nicotinamide-related compounds through palladium-catalyzed aminocarbonylation of iodopyridines showcases the application of similar compounds in creating biologically significant molecules (A. Takács, B. Jakab, A. Petz, L. Kollár, 2007). Such compounds hold potential in drug discovery, particularly in targeting specific receptors or enzymes associated with diseases.

Anticonvulsant Properties

The structural analysis and anticonvulsant activity of enaminones, closely related to this compound, reveal their potential in treating convulsive disorders. The cyclohexene derivatives have been studied for their hydrogen bonding patterns and anticonvulsant effects, showing promise in the development of new anticonvulsant medications (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).

Imaging and Diagnostic Applications

The synthesis of PET agents for imaging of IRAK4 enzyme in neuroinflammation demonstrates the utility of structurally related compounds in the development of diagnostic tools. Such applications are crucial for advancing our understanding of neuroinflammatory diseases and improving the diagnosis and monitoring of these conditions (Xiaohong Wang et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide Similar compounds have been found to target cyclin-a2 and cyclin-dependent kinase 2 .

Mode of Action

The exact mode of action of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide It can be inferred that the compound interacts with its targets, possibly cyclin-a2 and cyclin-dependent kinase 2, leading to changes in their function .

Biochemical Pathways

The specific biochemical pathways affected by N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide Similar compounds have been found to affect the suzuki–miyaura coupling reaction, which involves the formation of carbon-carbon bonds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide Similar compounds have been found to undergo protodeboronation, a process that could potentially affect their bioavailability .

Result of Action

The molecular and cellular effects of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide Similar compounds have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide Similar compounds have been found to be stable under bench conditions, suggesting that they may be relatively stable in various environments .

Propiedades

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O/c23-19(15-6-2-1-3-7-15)20-13-16-12-18(14-10-11-14)22(21-16)17-8-4-5-9-17/h1-2,12,14-15,17H,3-11,13H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGSECHIXSHMDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CCC=CC3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

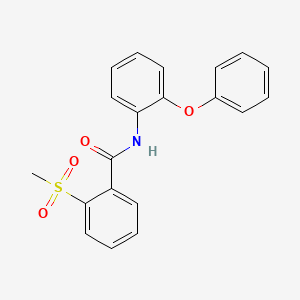

![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)

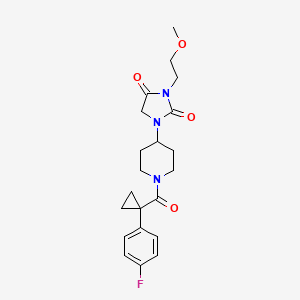

![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)

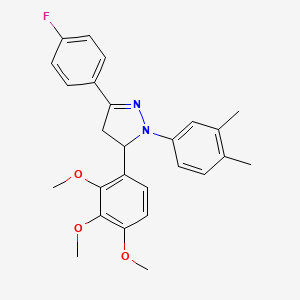

![4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B2410929.png)

![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)

![4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene](/img/structure/B2410936.png)

![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)